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Compound of Interest

Compound Name: 5-Iodo-6-methylpyrimidin-4-ol

Cat. No.: B189614 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 5-Iodo-6-methylpyrimidin-4-ol is a key heterocyclic building block in medicinal

chemistry, offering a versatile scaffold for the synthesis of a wide range of biologically active

compounds. Its strategic placement of a reactive iodine atom, a methyl group, and a

hydroxyl/oxo functionality on the pyrimidine ring allows for diverse chemical modifications,

making it an attractive starting point for the development of novel therapeutic agents. This

technical guide provides a comprehensive overview of the synthesis, properties, and

applications of 5-iodo-6-methylpyrimidin-4-ol in drug discovery, with a focus on its use in the

generation of kinase inhibitors and other targeted therapies.

Physicochemical Properties
5-Iodo-6-methylpyrimidin-4-ol, with the CAS Number 7752-74-1, is a yellow to brown solid.[1]

It exists in tautomeric equilibrium between the pyrimidin-4-ol and pyrimidin-4(1H)-one forms.

The presence of the iodine atom at the 5-position is crucial for its utility as a building block, as it

provides a reactive handle for various cross-coupling reactions.
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Property Value Source

Molecular Formula C5H5IN2O [2]

Molecular Weight 236.01 g/mol [2]

Melting Point 238-239 °C [1]

Boiling Point (Predicted) 245.5 ± 43.0 °C [1]

Density (Predicted) 2.19 ± 0.1 g/cm³ [1]

pKa (Predicted) 7.92 ± 0.50 [1]

Synthesis of 5-Iodo-6-methylpyrimidin-4-ol
The synthesis of 5-iodo-6-methylpyrimidin-4-ol can be readily achieved through the

iodination of 6-methylpyrimidin-4(3H)-one. A common and effective method involves the use of

N-iodosuccinimide (NIS) in acetic acid.
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Caption: Synthetic route to 5-Iodo-6-methylpyrimidin-4-ol.

Experimental Protocol: Synthesis of 5-iodo-6-
methylpyrimidin-4(1H)-one[1]
Materials:

6-methylpyrimidin-4(3H)-one (70 g, 0.64 mol)
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N-iodosuccinimide (NIS) (127 g, 0.56 mol)

Acetic acid

Water

Aqueous sodium thiosulfate

Procedure:

To a solution of 6-methylpyrimidin-4(3H)-one in acetic acid at room temperature, add N-

iodosuccinimide (NIS) in batches over a period of 15 minutes.

Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer

chromatography (TLC) until the starting material is completely consumed (approximately 30

hours).

Upon completion of the reaction, dilute the mixture with water.

Collect the precipitated solid product by filtration.

Wash the solid with aqueous sodium thiosulfate to remove any residual iodine.

Dry the product under vacuum to yield 5-iodo-6-methylpyrimidin-4(1H)-one (90 g, 60% yield).

Applications in Medicinal Chemistry: A Versatile
Building Block
The iodinated pyrimidine core of 5-iodo-6-methylpyrimidin-4-ol is a versatile platform for

generating libraries of compounds for drug discovery. The iodine atom serves as a key

functional group for introducing molecular diversity through various carbon-carbon and carbon-

heteroatom bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling reaction.

Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a carbon-

carbon bond between an organohalide and an organoboron compound. In the context of 5-
iodo-6-methylpyrimidin-4-ol, the C-I bond is highly reactive towards oxidative addition to a
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palladium(0) catalyst, enabling the coupling with a wide variety of aryl and heteroaryl boronic

acids or esters. This reaction is instrumental in the synthesis of 5-aryl-6-methylpyrimidin-4-ol

derivatives, which are prevalent scaffolds in many kinase inhibitors.
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Caption: General workflow for Suzuki-Miyaura coupling.

Experimental Protocol: General Procedure for Suzuki-
Miyaura Coupling
Materials:

5-Iodo-6-methylpyrimidin-4-ol (1.0 eq)

Arylboronic acid (1.1-1.5 eq)

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 0.02-0.05 eq)
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Base (e.g., Sodium carbonate, Potassium carbonate, 2.0-3.0 eq)

Degassed solvent (e.g., 1,4-Dioxane, DMF, Toluene/Ethanol mixture)

Inert atmosphere (Nitrogen or Argon)

Procedure:

To a dry reaction vessel under an inert atmosphere, add 5-iodo-6-methylpyrimidin-4-ol, the

arylboronic acid, the base, and the palladium catalyst.

Add the degassed solvent to the mixture.

Heat the reaction mixture to a temperature typically ranging from 80-110 °C and stir for 2 to

24 hours.

Monitor the reaction progress using TLC or LC-MS.

Upon completion, cool the reaction mixture to room temperature.

Perform an aqueous workup by diluting the mixture with an organic solvent (e.g., ethyl

acetate) and washing with water and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by column chromatography on silica gel to obtain the desired 5-aryl-

6-methylpyrimidin-4-ol derivative.

Application in Kinase Inhibitor Development
The pyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry,

particularly in the design of kinase inhibitors. Many approved and investigational kinase

inhibitors feature a pyrimidine core that mimics the adenine ring of ATP, allowing them to bind

to the ATP-binding site of kinases. The 5-iodo-6-methylpyrimidin-4-ol building block provides

a direct route to novel kinase inhibitors by enabling the introduction of various substituents at

the 5-position that can interact with specific regions of the kinase active site, thereby

influencing potency and selectivity.
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While specific examples detailing the use of 5-iodo-6-methylpyrimidin-4-ol in the synthesis of

kinase inhibitors are not extensively reported in publicly available literature, the closely related

analog, 2-amino-5-iodo-6-methylpyrimidin-4-one, has been utilized in the synthesis of

compounds targeting various kinases. This suggests the high potential of 5-iodo-6-
methylpyrimidin-4-ol for similar applications.

Targeted Signaling Pathways
Derivatives of pyrimidines are known to inhibit a wide range of kinases involved in cancer cell

proliferation, survival, and angiogenesis. These include, but are not limited to:

Janus Kinases (JAKs): The JAK-STAT signaling pathway is crucial for cytokine-mediated

immune responses, and its dysregulation is implicated in autoimmune diseases and cancers.

[3]

Epidermal Growth Factor Receptor (EGFR): EGFR is a receptor tyrosine kinase that, when

mutated or overexpressed, can drive the growth of various solid tumors.[4]

Phosphoinositide 3-kinases (PI3Ks): The PI3K/AKT/mTOR pathway is a key signaling

cascade that regulates cell growth, proliferation, and survival, and is frequently

hyperactivated in cancer.
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Caption: General kinase signaling pathway and inhibition.

Conclusion
5-Iodo-6-methylpyrimidin-4-ol is a valuable and versatile building block for medicinal

chemistry and drug discovery. Its straightforward synthesis and the reactivity of the iodine atom
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allow for the efficient generation of diverse libraries of pyrimidine-based compounds. The

demonstrated utility of closely related analogs in the synthesis of potent kinase inhibitors

highlights the significant potential of 5-iodo-6-methylpyrimidin-4-ol for the development of

novel therapeutics targeting a range of diseases, particularly cancer and inflammatory

disorders. Further exploration of the chemical space accessible from this scaffold is warranted

to unlock its full therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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